1,2-Diiodo-3-ethyl-6-fluorobenzene
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Overview
Description
1,2-Diiodo-3-ethyl-6-fluorobenzene is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-ethyl-6-fluorobenzene typically involves the iodination of 3-ethyl-6-fluorobenzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in a solvent like acetic acid or dichloromethane to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-3-ethyl-6-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different substituents replacing iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or other reduced products.
Scientific Research Applications
1,2-Diiodo-3-ethyl-6-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-ethyl-6-fluorobenzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the fluorine atom can engage in hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodo-3-ethylbenzene: Lacks the fluorine atom, resulting in different chemical properties.
1,2-Diiodo-4-ethyl-6-fluorobenzene: Positional isomer with different substitution pattern.
1,2-Diiodo-3-methyl-6-fluorobenzene: Methyl group instead of ethyl, affecting steric and electronic properties.
Uniqueness
1,2-Diiodo-3-ethyl-6-fluorobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both iodine and fluorine atoms allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C8H7FI2 |
---|---|
Molecular Weight |
375.95 g/mol |
IUPAC Name |
1-ethyl-4-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
XZLOUCVWXSZPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)F)I)I |
Origin of Product |
United States |
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